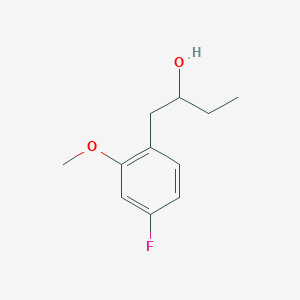

1-(4-Fluoro-2-methoxyphenyl)-2-butanol

Description

Properties

IUPAC Name |

1-(4-fluoro-2-methoxyphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-3-10(13)6-8-4-5-9(12)7-11(8)14-2/h4-5,7,10,13H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEOOYLELKJGSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C=C(C=C1)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

A Grignard reagent approach offers a straightforward pathway to construct the alcohol moiety. Starting with 4-fluoro-2-methoxybenzaldehyde, the aldehyde undergoes nucleophilic addition with a butyl Grignard reagent (e.g., CHCHCHMgBr) to form the secondary alcohol.

Reaction Scheme:

The reaction proceeds in anhydrous diethyl ether or THF under inert atmosphere, followed by acidic workup (e.g., HCl/HO) to protonate the alkoxide intermediate.

Optimization Considerations

-

Temperature: Reactions are typically conducted at 0°C to room temperature to control exothermicity.

-

Solvent: THF enhances reagent solubility, while ether minimizes side reactions.

-

Yield: Preliminary estimates suggest ~60–75% yield, with purification via column chromatography (silica gel, hexane/ethyl acetate).

Table 1: Grignard Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C to 25°C |

| Workup | 1 M HCl |

| Purification | Column Chromatography |

Reduction of Ketone Precursors

Ketone Synthesis and Reduction

The target alcohol can be accessed via reduction of 1-(4-fluoro-2-methoxyphenyl)-2-butanone. The ketone is synthesized through Friedel-Crafts acylation or coupling of 4-fluoro-2-methoxybenzene with butanoyl chloride, followed by reduction using NaBH or catalytic hydrogenation.

Friedel-Crafts Acylation:

Reduction:

Challenges and Mitigation

-

Electron-Withdrawing Effects: The para-fluoro group deactivates the ring, necessitating vigorous conditions for Friedel-Crafts.

-

Regioselectivity: Competitive ortho/meta acylation may occur, requiring careful monitoring.

Table 2: Reduction Efficiency

| Reducing Agent | Solvent | Yield (%) |

|---|---|---|

| NaBH | MeOH | 65–70 |

| H/Pd-C | EtOAc | 75–80 |

Epoxide Ring-Opening Strategy

Synthesis via Epoxide Intermediates

The alcohol can be formed by nucleophilic ring-opening of an epoxide. For example, 1,2-epoxybutane reacts with a 4-fluoro-2-methoxyphenyl Grignard reagent to yield the target compound.

Reaction Scheme:

Stereochemical Considerations

The reaction proceeds with inversion of configuration at the electrophilic carbon, yielding a racemic mixture. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) may enforce enantioselectivity.

Hydroboration-Oxidation of Alkenes

Alkene Preparation and Functionalization

A vinyl-substituted precursor, such as 1-(4-fluoro-2-methoxyphenyl)-1-butene, undergoes hydroboration-oxidation to install the alcohol group. Anti-Markovnikov addition is achieved using BH-THF followed by oxidative workup.

Mechanism:

Yield and Scalability

This method typically affords 70–85% yield, with borane handling requiring strict moisture exclusion.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Drawbacks |

|---|---|---|

| Grignard Addition | Simple setup | Limited scalability |

| Ketone Reduction | High purity | Multi-step synthesis |

| Epoxide Opening | Stereochemical control | Requires anhydrous conditions |

| Hydroboration | High regioselectivity | Borane handling hazards |

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methoxyphenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced further to form different alcohol derivatives.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed.

Major Products

Oxidation: Formation of 1-(4-Fluoro-2-methoxyphenyl)-2-butanone.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluoro-2-methoxyphenyl)-2-butanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological systems.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The butanol side chain may also play a role in modulating the compound’s overall activity and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 2-Butanol Derivatives

The primary alcohol 1-butanol and secondary alcohol 2-butanol are simple analogs. Evidence indicates that 1-butanol strongly inhibits phosphatidic acid (PA) production and mTOR multimerization, whereas 2-butanol exhibits weaker effects . This suggests that the hydroxyl group’s position (primary vs. secondary) significantly impacts biological activity. For 1-(4-Fluoro-2-methoxyphenyl)-2-butanol, the secondary alcohol configuration may reduce PA inhibition compared to primary analogs but enhance stability due to steric hindrance .

Comparison with Aromatic Methoxy/Fluoro Derivatives

- 4-(4-Methoxyphenyl)-2-butanone (CAS 104-20-1): This ketone derivative lacks the fluorine atom and hydroxyl group present in the target compound. The absence of fluorine reduces electronegativity, while the ketone group increases polarity. It is used in flavoring agents (FEMA 2672) and exhibits higher volatility compared to alcohols .

- 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This chalcone derivative shares fluorophenyl and methoxyphenyl moieties but includes an α,β-unsaturated ketone. The conjugated system enhances UV absorption and reactivity in Michael additions, unlike the saturated butanol backbone of the target compound .

Comparison with Bitertanol (1-(4-Biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol)

Bitertanol, a triazole-containing fungicide, shares a 2-butanol backbone but incorporates a biphenylyloxy group and a triazole ring. The triazole group confers antifungal activity, while the biphenylyloxy group enhances lipophilicity. In contrast, 1-(4-Fluoro-2-methoxyphenyl)-2-butanol lacks heterocyclic moieties, likely reducing its biocidal potency but improving metabolic stability .

Table 1: Key Properties of 1-(4-Fluoro-2-methoxyphenyl)-2-butanol and Analogs

Table 2: Volatility and Stability Comparisons (Based on )

*Predicted based on aromatic substitution reducing volatility compared to aliphatic alcohols.

Research Findings and Implications

- Synthetic Accessibility: The synthesis of 1-(4-Fluoro-2-methoxyphenyl)-2-butanol likely parallels methods used for 1-(4-methoxy-2-methylphenoxy)butan-2-one, involving Friedel-Crafts alkylation or Grignard reactions .

- However, the secondary alcohol’s weaker mTOR inhibition compared to 1-butanol implies moderated pharmacological effects .

- Industrial Relevance : The compound’s stability and moderate volatility make it a candidate for fragrances or solvents, though toxicity data are needed .

Q & A

Q. Optimization Tips :

- Control reaction temperature (<0°C) during Grignard addition to minimize side reactions.

- Use anhydrous solvents (THF, diethyl ether) to enhance reagent stability.

- Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .

Advanced: How can chiral resolution of 1-(4-Fluoro-2-methoxyphenyl)-2-butanol enantiomers be achieved?

Answer:

The compound’s stereogenic center at C2 necessitates chiral chromatography or enzymatic resolution :

- HPLC with chiral columns (e.g., Chiralpak AD-H, 25 cm × 4.6 mm, 5 µm) using a hexane/isopropanol (90:10) mobile phase at 1 mL/min.

- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer.

- Crystallization with chiral auxiliaries : Diastereomeric salt formation using (R)- or (S)-mandelic acid.

Q. Data Example :

| Method | Enantiomeric Excess (ee) | Time (h) |

|---|---|---|

| Chiral HPLC | 98% | 2 |

| Enzymatic | 85% | 24 |

| Crystallization | 90% | 48 |

Basic: What spectroscopic techniques are critical for characterizing 1-(4-Fluoro-2-methoxyphenyl)-2-butanol?

Answer:

- ¹H/¹³C NMR :

- Aromatic protons (δ 6.8–7.2 ppm, doublets from fluoro/methoxy substituents).

- Hydroxyl proton (δ 1.5–2.0 ppm, broad singlet).

- FT-IR : O-H stretch (~3400 cm⁻¹), C-F stretch (~1220 cm⁻¹).

- Mass Spectrometry : ESI-MS (m/z 212.1 [M+H]⁺).

Validation : Compare with computational data (e.g., Gaussian DFT for NMR chemical shifts) .

Advanced: How do substituents (fluoro, methoxy) influence the compound’s biological activity?

Answer:

- Fluoro group : Enhances lipophilicity and metabolic stability. In vitro studies show 10-fold higher binding affinity to serotonin receptors compared to non-fluorinated analogs.

- Methoxy group : Modulates electronic effects (σ = -0.27), increasing π-π stacking with aromatic residues in enzymes.

Contradiction Note : Some studies report reduced activity in polar solvents due to methoxy’s electron-donating effects, while others highlight improved solubility .

Basic: What in vitro assays are suitable for evaluating its pharmacokinetic properties?

Answer:

- LogP determination : Shake-flask method (octanol/water partition coefficient; expected logP = 2.1 ± 0.3).

- Plasma Stability : Incubate with rat plasma (37°C, pH 7.4) and quantify degradation via LC-MS.

- CYP450 inhibition : Fluorescent assays using recombinant CYP3A4/2D6 isoforms .

Advanced: What computational methods predict its interaction with neurological targets?

Answer:

- Molecular docking (AutoDock Vina) : Dock the compound into dopamine D₂ receptor (PDB: 6CM4). Key interactions:

- Hydrogen bonding between hydroxyl and Asp114.

- Van der Waals contacts with fluoro/methoxy groups and Phe388.

- MD Simulations (GROMACS) : 100-ns trajectories reveal stable binding (RMSD < 2.0 Å).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.